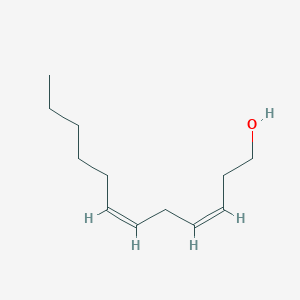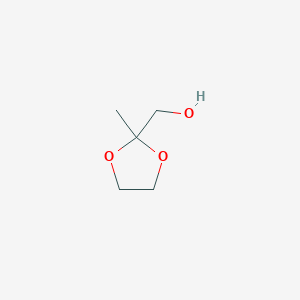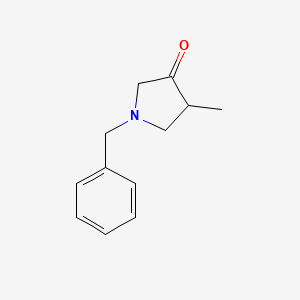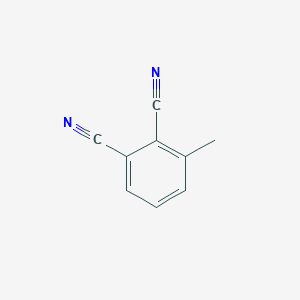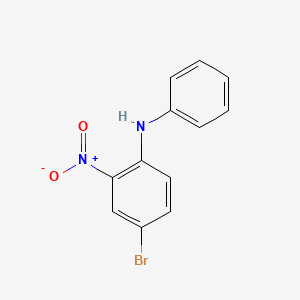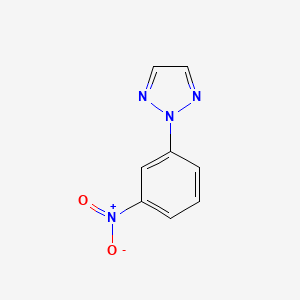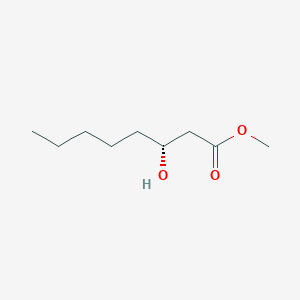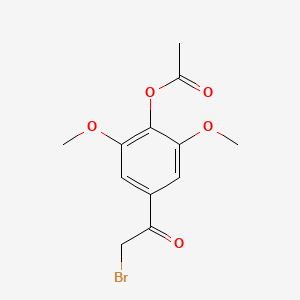
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate
Übersicht
Beschreibung
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is a chemical compound characterized by its bromoacetyl group and dimethoxyphenyl acetate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate typically involves the bromoacetylation of 2,6-dimethoxyphenol followed by esterification. The reaction conditions include the use of bromoacetyl chloride or bromoacetic acid in the presence of a suitable base, such as triethylamine, under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step process involving the bromination of phenol derivatives, followed by acylation and purification steps. The process is optimized to ensure high yield and purity, with careful control of reaction parameters to avoid side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The bromoacetyl group can be oxidized to form carboxylic acids.
Reduction: The bromoacetyl group can be reduced to form corresponding alcohols.
Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Bromoacetyl)-2,6-dimethoxybenzoic acid
Reduction: 4-(2-Bromoethyl)-2,6-dimethoxyphenol
Substitution: Amides, esters, and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: In biological research, the compound is utilized as a cross-linking agent to study protein interactions and modifications. Its ability to react with primary amines and sulfhydryl groups makes it valuable in biochemical assays.
Industry: In the chemical industry, it serves as an intermediate in the synthesis of various fine chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate exerts its effects involves its reactivity with nucleophiles. The bromoacetyl group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form amides, esters, and ethers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
4-(Bromoacetyl)benzonitrile: Similar structure but with a benzonitrile group instead of a dimethoxyphenyl group.
Bromoacetyl bromide: A simpler bromoacetyl compound without the phenyl group.
Bromoacetic acid N-hydroxysuccinimide ester: Another bromoacetyl derivative used in cross-linking reactions.
Uniqueness: 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is unique due to its dimethoxyphenyl group, which imparts specific chemical and physical properties that are not present in the other similar compounds. This makes it particularly useful in certain applications where the presence of methoxy groups is beneficial.
Eigenschaften
IUPAC Name |
[4-(2-bromoacetyl)-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-7(14)18-12-10(16-2)4-8(9(15)6-13)5-11(12)17-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLCIZRXDSMYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545911 | |
| Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28294-48-6 | |
| Record name | 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28294-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


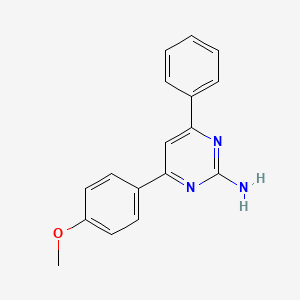
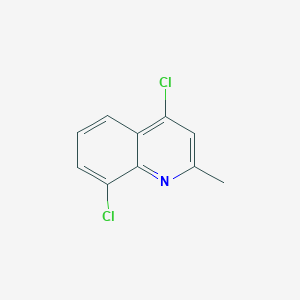
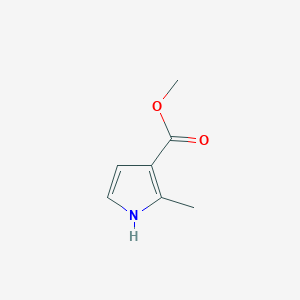
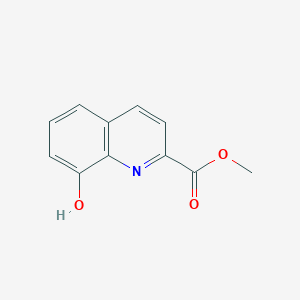
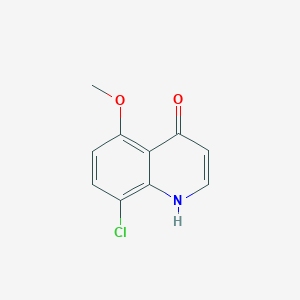
![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)
